An In-depth Technical Guide to 2-(Bis(methylthio)methylene)malononitrile
An In-depth Technical Guide to 2-(Bis(methylthio)methylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Bis(methylthio)methylene)malononitrile, a versatile organic compound with potential applications in synthesis. This document collates available data on its chemical structure, physical properties, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and characterization are provided to support further research and development. While the compound serves as a valuable synthon in organic chemistry, public domain information regarding its biological activity, mechanism of action, and associated signaling pathways is currently unavailable. This guide presents the existing chemical knowledge to facilitate future investigations into its potential therapeutic applications.
Chemical Properties
2-(Bis(methylthio)methylene)malononitrile, with the CAS number 5147-80-8, is a stable solid compound.[1] It is recognized for its utility as a building block in the synthesis of various heterocyclic compounds.[2]
Physicochemical Properties
The fundamental physicochemical properties of 2-(Bis(methylthio)methylene)malononitrile are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂S₂ | [1] |
| Molecular Weight | 170.26 g/mol | [1] |
| CAS Number | 5147-80-8 | [1] |
| Appearance | Solid | |
| Melting Point | 79-84 °C | [1] |
| InChI Key | FICQFRCPSFCFBY-UHFFFAOYSA-N | |
| SMILES String | CS\C(SC)=C(\C#N)C#N |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the compound's identity and purity. The following table outlines the key spectral data for 2-(Bis(methylthio)methylene)malononitrile.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.76 (s, 6H, -SCH₃) | [3] |
| ¹³C NMR (300 MHz, CDCl₃) | δ 184.0 (-C(S-Me)₂), 112.8 (-CN), 76.3 (-C(CN)₂), 19.3 (-SCH₃) | [3] |
| Infrared (IR) (ν, cm⁻¹) | 3003w, 2926w, 2827w, 2417w, 2351w, 2308w, 2209s, 1489w, 1442s, 1417s, 1316m, 1211w, 983w, 960w, 922m, 869s, 708w, 610w, 475w, 457w | [3] |
Experimental Protocols
Synthesis of 2-(Bis(methylthio)methylene)malononitrile
A common and effective method for the synthesis of 2-(Bis(methylthio)methylene)malononitrile involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.[3]
Materials:
-
Malononitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Tetrabutylammonium bromide
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
A suspension of K₂CO₃ (8.37 g, 60.55 mmol) in DMF (25 mL) is treated with the addition of malononitrile (4.0 g, 60.55 mmol).
-
The mixture is cooled to 0 °C, and CS₂ (3.6 mL, 66.6 mmol) is added dropwise.
-
The resulting yellow suspension is stirred at 20 °C for 10 minutes.
-
Methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol) are then added over a period of 30 minutes.
-
The crude product is purified by chromatography on silica gel using a hexane/EtOAc gradient (10:0 to 9.5:0.5 v/v) to yield the final product.[3]
Yield: 7.725 g (75%)[3]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Spectra are recorded on a 300 MHz spectrometer using CDCl₃ as the solvent.[3]
-
¹³C NMR: Spectra are recorded on a 300 MHz spectrometer using CDCl₃ as the solvent.[3]
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a spectrometer, and the data is reported in wavenumbers (cm⁻¹).[3]
X-ray Crystallography:
Reactivity and Potential Applications
2-(Bis(methylthio)methylene)malononitrile is a versatile intermediate in organic synthesis. Its reactive nature, particularly its susceptibility to nucleophilic attack, allows for the construction of a variety of more complex molecules. It has been used as a synthon for the synthesis of poly-functionalized cyanoiminopyrimidines and other heterocyclic systems.[2] A notable application is in bioorthogonal chemistry, where derivatives of this compound have been shown to react rapidly and specifically with 1,2-aminothiols under biocompatible conditions for site-specific protein modification.[2]
Biological Activity and Signaling Pathways
Extensive searches of the public scientific literature did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways of 2-(Bis(methylthio)methylene)malononitrile. While derivatives of the core malononitrile structure are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, no such data has been reported for this specific compound.[4] This represents a significant knowledge gap and an area for future research, particularly for its potential evaluation in drug development programs.
Visualizations
As no biological signaling pathways involving 2-(Bis(methylthio)methylene)malononitrile have been identified, a diagram illustrating the synthesis and purification workflow is provided below as a logical relationship diagram.
Caption: Synthesis and purification workflow.
Conclusion
2-(Bis(methylthio)methylene)malononitrile is a well-characterized compound with established synthetic routes and clear spectroscopic identifiers. Its utility as a chemical intermediate is evident from the literature. However, the lack of any reported biological activity presents a significant hurdle for its direct application in drug development. This guide provides the foundational chemical knowledge necessary for researchers who may wish to explore the biological potential of this compound and its derivatives. Future studies should focus on screening for various biological activities to uncover any potential therapeutic value.
References
- 1. 2- Bis(methylthio)methylene malononitrile 97 5147-80-8 [sigmaaldrich.com]
- 2. Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 4. scispace.com [scispace.com]
